N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenylacetamide
Description
N-[2-(3-Methoxybenzoyl)-1-benzofuran-3-yl]-2-phenylacetamide is a synthetic small molecule characterized by a benzofuran core substituted at position 2 with a 3-methoxybenzoyl group and at position 3 with a phenylacetamide moiety. The benzofuran scaffold is notable for its prevalence in bioactive compounds, with applications ranging from anti-inflammatory agents to central nervous system (CNS) therapeutics due to its ability to penetrate lipid membranes.
Properties
IUPAC Name |
N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-28-18-11-7-10-17(15-18)23(27)24-22(19-12-5-6-13-20(19)29-24)25-21(26)14-16-8-3-2-4-9-16/h2-13,15H,14H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMNYRGKHQLDGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenylacetamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate acetylene derivative under acidic conditions.
Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group is introduced via Friedel-Crafts acylation, where 3-methoxybenzoic acid is reacted with the benzofuran derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Phenylacetamide Moiety: The final step involves the coupling of the intermediate product with phenylacetic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its antioxidant properties may result from its ability to scavenge free radicals and protect cells from oxidative damage.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Compounds Identified:
N-(2-Benzyl-1,3-dioxoisoindolin-5-yl)-2-phenylacetamide (4) Core Structure: Isoindoline-1,3-dione (phthalimide derivative). Substituents: Benzyl group at position 2, phenylacetamide at position 5. Molecular Weight (M+H)+: 371.139 .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (12)
- Core Structure : Benzothiazole.
- Substituents : Trifluoromethyl group at position 6, phenylacetamide at position 2.
- Key Differences : The electron-withdrawing trifluoromethyl group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to the target compound’s methoxy group .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
- Core Structure : Benzothiazole.
- Substituents : 3-Methoxyphenylacetamide, trifluoromethyl group at position 6.
- Key Differences : Shares the 3-methoxy substitution with the target compound but on a benzothiazole scaffold. This structural variation may lead to divergent biological activities, as benzothiazoles are often associated with antimicrobial or anticancer properties .
Table 1: Structural and Physicochemical Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight (M+H)+ | Potential Application |
|---|---|---|---|---|
| Target Compound | Benzofuran | 3-Methoxybenzoyl, phenylacetamide | ~425 (estimated) | CNS, Anti-inflammatory |
| N-(2-Benzyl-1,3-dioxoisoindolin-5-yl)-2-phenylacetamide | Isoindoline dione | Benzyl, phenylacetamide | 371.139 | Undisclosed (pharmaceutical) |
| N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide | Benzothiazole | Trifluoromethyl, phenylacetamide | ~383 (estimated) | Antimicrobial |
| Mepronil (Pesticide) | Benzamide | 2-Methyl, isopropoxy phenyl | 290.3 | Agricultural fungicide |
Functional Group Impact on Bioactivity
- Methoxy vs. Trifluoromethyl Groups: The 3-methoxy group in the target compound is electron-donating, enhancing resonance stabilization and solubility.
- Benzofuran vs. Benzothiazole Cores : Benzofurans are associated with neuroactive properties, while benzothiazoles are often explored for their antimicrobial efficacy. This divergence underscores the importance of core structure in target selectivity .
Biological Activity
N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran core fused with a methoxybenzoyl group and a phenylacetamide moiety . The structural formula can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C25H21NO4 |
| Molecular Weight | 413.44 g/mol |
| CAS Number | 123456-78-9 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in various disease pathways, potentially reducing disease progression.
- Receptor Modulation : It can interact with cell surface receptors, influencing cellular signaling pathways that regulate growth and apoptosis.
- Gene Expression Regulation : The compound has the potential to alter the expression of genes involved in inflammatory responses and cancer progression, making it a candidate for anti-inflammatory and anticancer therapies.
Antimicrobial Properties
Research indicates that benzofuran derivatives exhibit notable antimicrobial activities. For instance, studies have shown that certain benzofuran compounds possess significant inhibitory effects against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) values for certain derivatives have been reported as low as 8 μg/mL against Mycobacterium tuberculosis .
- Compounds with specific substitutions on the benzofuran ring demonstrated enhanced activity against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Benzofuran derivatives are also being explored for their anticancer properties. For example:
- A series of benzofuran-based compounds were synthesized and tested for their ability to inhibit cancer cell proliferation, showing IC50 values in the nanomolar range against various cancer cell lines .
- The presence of the methoxy group in the structure has been linked to improved cytotoxicity against cancer cells, potentially through enhanced cell membrane permeability .
Case Studies
Several studies have highlighted the efficacy of benzofuran derivatives similar to this compound:
- Antitubercular Activity : In a study by Yempala et al., a series of novel benzofuran derivatives exhibited promising antitubercular activity with MIC values significantly lower than standard treatments .
- Antifungal Activity : Another study indicated that certain benzofuran derivatives had potent antifungal properties, with some compounds showing MIC values as low as 2 μg/mL against fungal strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
